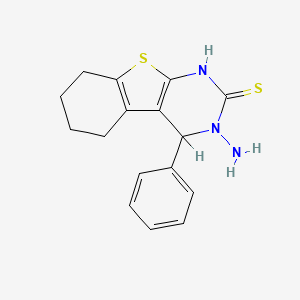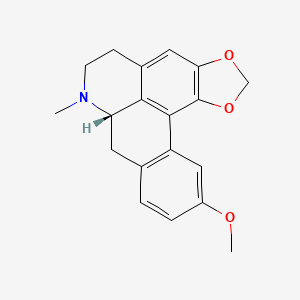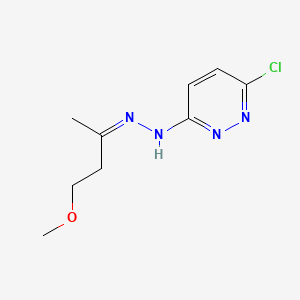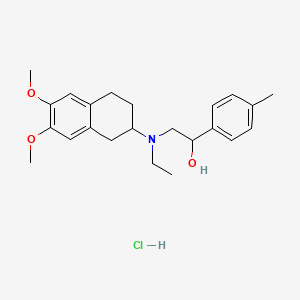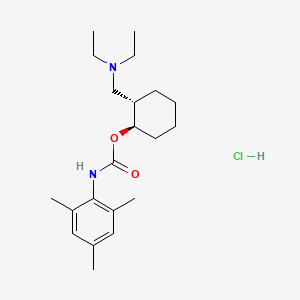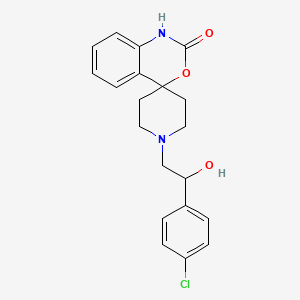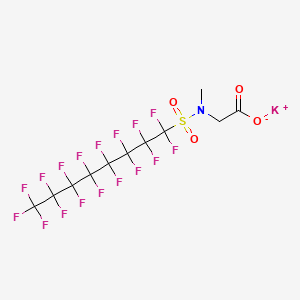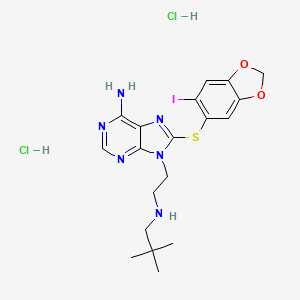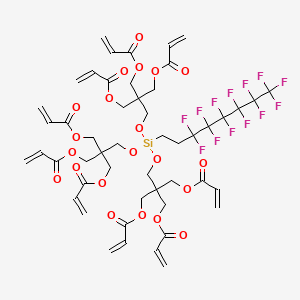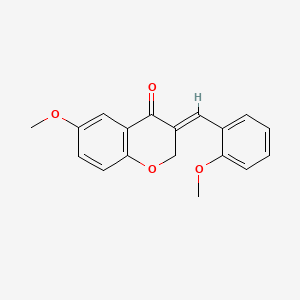
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzopyran core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 2-methoxybenzaldehyde with 6-methoxy-2,3-dihydro-4H-1-benzopyran-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran core or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various functionalized benzopyran derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It may exhibit antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for further biological research.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用機序
The mechanism of action of (E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the methoxyphenyl group and methoxy substituents.
6-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one: Similar core structure but without the methoxyphenyl group.
2-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the benzopyran core.
Uniqueness
(E)-2,3-Dihydro-6-methoxy-3-((2-methoxyphenyl)methylene)-4H-1-benzopyran-4-one is unique due to the combination of its benzopyran core and methoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
130688-87-8 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
(3E)-6-methoxy-3-[(2-methoxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-20-14-7-8-17-15(10-14)18(19)13(11-22-17)9-12-5-3-4-6-16(12)21-2/h3-10H,11H2,1-2H3/b13-9+ |
InChIキー |
VWBCQRHFAYNOOC-UKTHLTGXSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)OC/C(=C\C3=CC=CC=C3OC)/C2=O |
正規SMILES |
COC1=CC2=C(C=C1)OCC(=CC3=CC=CC=C3OC)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


